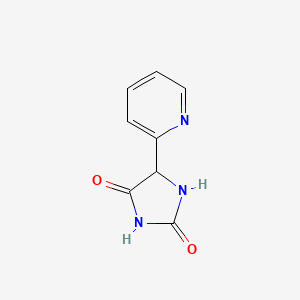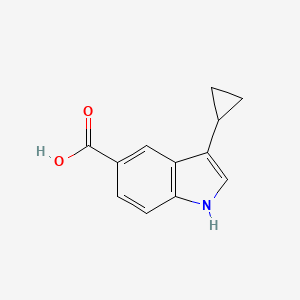![molecular formula C17H15NO2 B12842534 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is a complex organic compound that features both an indole and a dioxolane moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The dioxolane ring is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole typically involves the formation of the indole core followed by the introduction of the dioxolane ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The dioxolane ring can then be introduced through an acetalization reaction with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with various enzymes and receptors. For example, they can act as inhibitors of enzymes like kinases or as ligands for receptors involved in cell signaling pathways . The dioxolane ring can also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring but lacking the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-Fluoro-1H-indole: A fluorinated indole derivative with potential pharmaceutical applications.
Uniqueness
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is unique due to the combination of the indole and dioxolane moieties, which can confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C17H15NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-7,10-11,17-18H,8-9H2 |
InChI-Schlüssel |
QIIYGIRZARIKOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


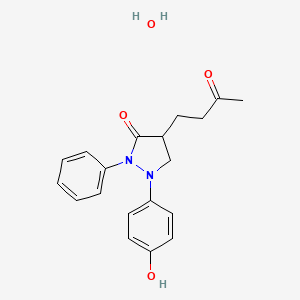
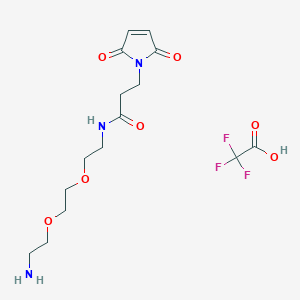
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

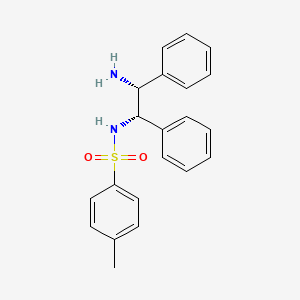

![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)

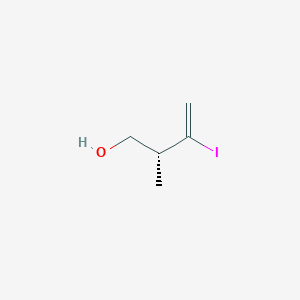
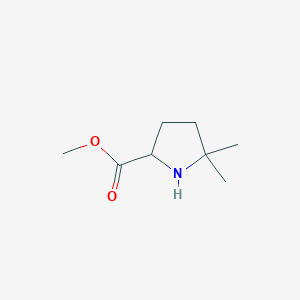
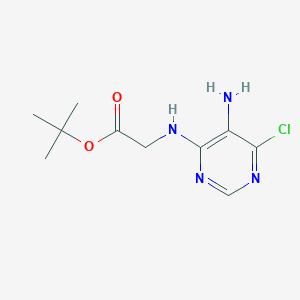
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
